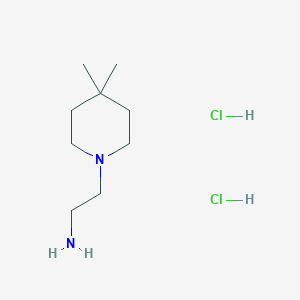

2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride

CAS No.: 1803606-69-0

Cat. No.: VC2952738

Molecular Formula: C9H22Cl2N2

Molecular Weight: 229.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803606-69-0 |

|---|---|

| Molecular Formula | C9H22Cl2N2 |

| Molecular Weight | 229.19 g/mol |

| IUPAC Name | 2-(4,4-dimethylpiperidin-1-yl)ethanamine;dihydrochloride |

| Standard InChI | InChI=1S/C9H20N2.2ClH/c1-9(2)3-6-11(7-4-9)8-5-10;;/h3-8,10H2,1-2H3;2*1H |

| Standard InChI Key | PGCYGIQATVUIOK-UHFFFAOYSA-N |

| SMILES | CC1(CCN(CC1)CCN)C.Cl.Cl |

| Canonical SMILES | CC1(CCN(CC1)CCN)C.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride belongs to the family of substituted piperidines, specifically featuring a 4,4-dimethyl substitution pattern on the piperidine ring with an ethylamine linker. The compound exists as a dihydrochloride salt, which significantly influences its physicochemical properties.

Molecular Information

The molecular structure of 2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride consists of a piperidine ring with two methyl groups at the 4-position, connected to an ethylamine chain at the nitrogen position of the piperidine. The molecule contains two basic nitrogen atoms, both of which form hydrochloride salts in the titled compound.

Chemical Identifiers

Based on structural analysis and comparison with similar compounds, the following chemical identifiers can be inferred:

| Property | Value |

|---|---|

| Molecular Formula | C9H22Cl2N2 |

| Molecular Weight | Approximately 229 g/mol |

| Structural Features | 4,4-dimethyl-substituted piperidine ring, ethylamine linker, dihydrochloride salt |

| IUPAC Name | 2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride |

The molecular structure contains two nitrogen atoms that can act as proton acceptors, with the dihydrochloride salt formation occurring at these basic sites .

Physical and Chemical Properties

Physical State and Appearance

The compound likely exists as a white to off-white crystalline solid at room temperature, which is typical for dihydrochloride salts of amine-containing compounds . The salt formation enhances stability and typically results in a crystalline structure with defined melting points.

Solubility and Partition Coefficient

As a dihydrochloride salt, 2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride would exhibit enhanced water solubility compared to its free base form. Based on analysis of similar compounds, the following properties can be estimated:

| Property | Estimated Value | Justification |

|---|---|---|

| Water Solubility | High (>100 mg/mL) | Dihydrochloride salt formation significantly increases water solubility |

| LogP (free base) | Approximately 1.8-2.1 | Based on structural comparison with similar piperidine derivatives |

| pKa | Approximately 9.0-10.0 (for the piperidine nitrogen) and 8.0-9.0 (for the primary amine) | Estimated from typical values of similar structural moieties |

The dihydrochloride salt formation would significantly decrease the LogP value compared to the free base, making the compound more hydrophilic.

Structural Analysis and Comparison

Comparative Structural Analysis

Comparing 2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride with related compounds provides insights into its potential properties:

| Compound | Structural Differences | Potential Pharmacological Implications |

|---|---|---|

| 2-(3,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride | Methyl groups at 3,4-positions instead of 4,4-positions | Different spatial arrangement may affect receptor binding profiles |

| 2-(4,4-Difluoropiperidin-1-yl)ethan-1-amine dihydrochloride | Fluorine atoms instead of methyl groups at 4,4-positions | Increased metabolic stability and altered electronic properties |

| Dimethyl-(2-piperidin-4-yl-ethyl)-amine | Terminal dimethylamine group instead of primary amine; no geminal dimethyl groups on piperidine | Different basicity profile and hydrogen bonding capabilities |

The 4,4-dimethyl substitution pattern on the piperidine ring likely imparts specific conformational constraints that would influence the compound's binding to potential biological targets.

Structure-Activity Relationships

The presence of geminal dimethyl groups at the 4-position of the piperidine ring is a significant structural feature that distinguishes this compound from many other piperidine derivatives. This substitution pattern:

-

Introduces steric hindrance, potentially affecting the conformation of the piperidine ring

-

Increases lipophilicity compared to unsubstituted piperidines

-

May enhance metabolic stability by blocking potential sites of oxidative metabolism

-

Could influence the basicity of the piperidine nitrogen through inductive effects

The ethylamine linker provides flexibility that allows the molecule to adopt multiple conformations, potentially enabling interaction with different receptor binding pockets.

Synthesis and Preparation

From 4,4-Dimethylpiperidine

A likely synthetic route would involve:

-

N-alkylation of 4,4-dimethylpiperidine with an appropriate two-carbon electrophile bearing a protected amine group

-

Deprotection of the amine functionality

-

Salt formation using hydrogen chloride

Via Reductive Amination

Another potential route could involve:

-

Reductive amination between 4,4-dimethylpiperidine and a suitable aldehyde precursor

-

Conversion of the resulting intermediate to the target compound

-

Formation of the dihydrochloride salt

Salt Formation

The dihydrochloride salt is likely prepared by treating the free base with hydrogen chloride, typically in a non-aqueous solvent such as diethyl ether or isopropanol. This process enhances stability, improves water solubility, and facilitates crystallization for purification purposes .

| Potential Target | Structural Basis for Interaction | Possible Pharmacological Effect |

|---|---|---|

| Nicotinic acetylcholine receptors (nAChRs) | Piperidine moiety resembles nicotine's structure | Potential for agonist or antagonist activity |

| Opioid receptors | Ethylamine linker and basic nitrogen atoms | Possible modulation of pain signaling |

| Monoamine transporters | Structural similarity to some psychostimulants | Potential effects on neurotransmitter reuptake |

It should be noted that these are theoretical predictions based on structural analysis rather than confirmed experimental findings.

Pharmacokinetic Considerations

As a dihydrochloride salt with both a tertiary and primary amine, the compound would likely exhibit:

-

Good water solubility, facilitating formulation for various administration routes

-

Reduced lipophilicity compared to its free base form, potentially limiting blood-brain barrier penetration

-

Multiple ionization states depending on pH, affecting absorption and distribution

-

Potential for metabolism through N-dealkylation, oxidation of the piperidine ring, or modification of the ethylamine chain

Analytical Methods and Characterization

Spectroscopic Identification

The compound would likely be characterized using several complementary analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key expected NMR features would include:

-

¹H NMR: Signals for the methyl groups at approximately 0.8-1.2 ppm, complex patterns for the piperidine ring protons, and signals for the ethylamine chain

-

¹³C NMR: Characteristic signals for the quaternary carbon bearing the methyl groups, piperidine ring carbons, and ethylamine chain carbons

Mass Spectrometry

Mass spectrometric analysis would likely show:

-

Molecular ion peak corresponding to the free base (M⁺, approximately 156 m/z)

-

Fragmentation patterns including loss of one or both methyl groups and cleavage of the ethylamine chain

Infrared Spectroscopy

IR spectrum would feature:

-

N-H stretching bands for the primary amine

-

C-H stretching bands for the methyl groups and methylene chains

-

C-N stretching bands for the amine functionalities

Chromatographic Methods

High-performance liquid chromatography (HPLC) with various detection methods would be suitable for quantification and purity assessment of this compound, likely using reverse-phase conditions with appropriate pH modifiers to account for the basic nature of the molecule .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume